

Preclinical Comparison of IRAK4 Inhibitors: AZ1495 versus BAY 1834845

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Compound of Interest

Compound Name: **AZ1495**

Cat. No.: **B608126**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical data available for two prominent IRAK4 inhibitors, **AZ1495** and **BAY 1834845** (Zabedosertib). The information is compiled from publicly available research to assist in evaluating their potential therapeutic applications.

At a Glance: Key Compound Characteristics

Feature	AZ1495	BAY 1834845 (Zabedosertib)
Primary Target	Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)	Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
Secondary Target	IRAK1	Selective for IRAK4
Reported Preclinical Models	Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL)	Imiquimod-Induced Psoriasis, LPS-Induced Acute Respiratory Distress Syndrome (ARDS), IL-1 β -Induced Systemic Inflammation
Therapeutic Area Focus	Oncology	Inflammatory and Autoimmune Diseases

In Vitro Potency and Selectivity

Both **AZ1495** and **BAY 1834845** are potent inhibitors of IRAK4, a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.

Parameter	AZ1495	BAY 1834845 (Zabedosertib)
IRAK4 IC ₅₀	0.005 μM (enzyme assay)[1]	3.55 nM (approximately 0.00355 μM)[2]
IRAK1 IC ₅₀	0.023 μM[1]	Data not available, reported as selective for IRAK4
Cellular IRAK4 IC ₅₀	0.052 μM[1]	Data not available
IRAK4 Kd	0.0007 μM[1]	Data not available

Preclinical Efficacy in In Vivo Models

AZ1495 and **BAY 1834845** have been evaluated in different preclinical models, reflecting their primary therapeutic targeting. No head-to-head comparative studies have been identified in the public domain.

AZ1495 in an Oncology Model

AZ1495 has shown anti-tumor activity in a mouse model of Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).

ABC-DLBCL Xenograft Model (OCI-LY10 cells)

Treatment Group	Dosage	Outcome
AZ1495 (in combination with Ibrutinib)	12.5 mg/kg, oral, daily	Led to tumor regression and was well-tolerated.[1]

BAY 1834845 in Inflammatory Disease Models

BAY 1834845 has demonstrated efficacy in several preclinical models of inflammation.

Imiquimod-Induced Psoriasis Model

Treatment Group	Dosage	Outcome
BAY 1834845	15-150 mg/kg, oral, twice daily for 7 days	Significantly reduced the severity of psoriasis-like lesions, including erythema, skin thickening, and scaling compared to vehicle. [3]

LPS-Induced Acute Respiratory Distress Syndrome (ARDS) Model in BALB/c Mice

Treatment Group	Dosage	Outcome
BAY 1834845	150 mg/kg, oral, twice	Prevented lung injury and reduced inflammation. [2] Significantly decreased inflammatory cell infiltration in the lungs. [2]

IL-1 β -Induced Systemic Inflammation Model in Mice

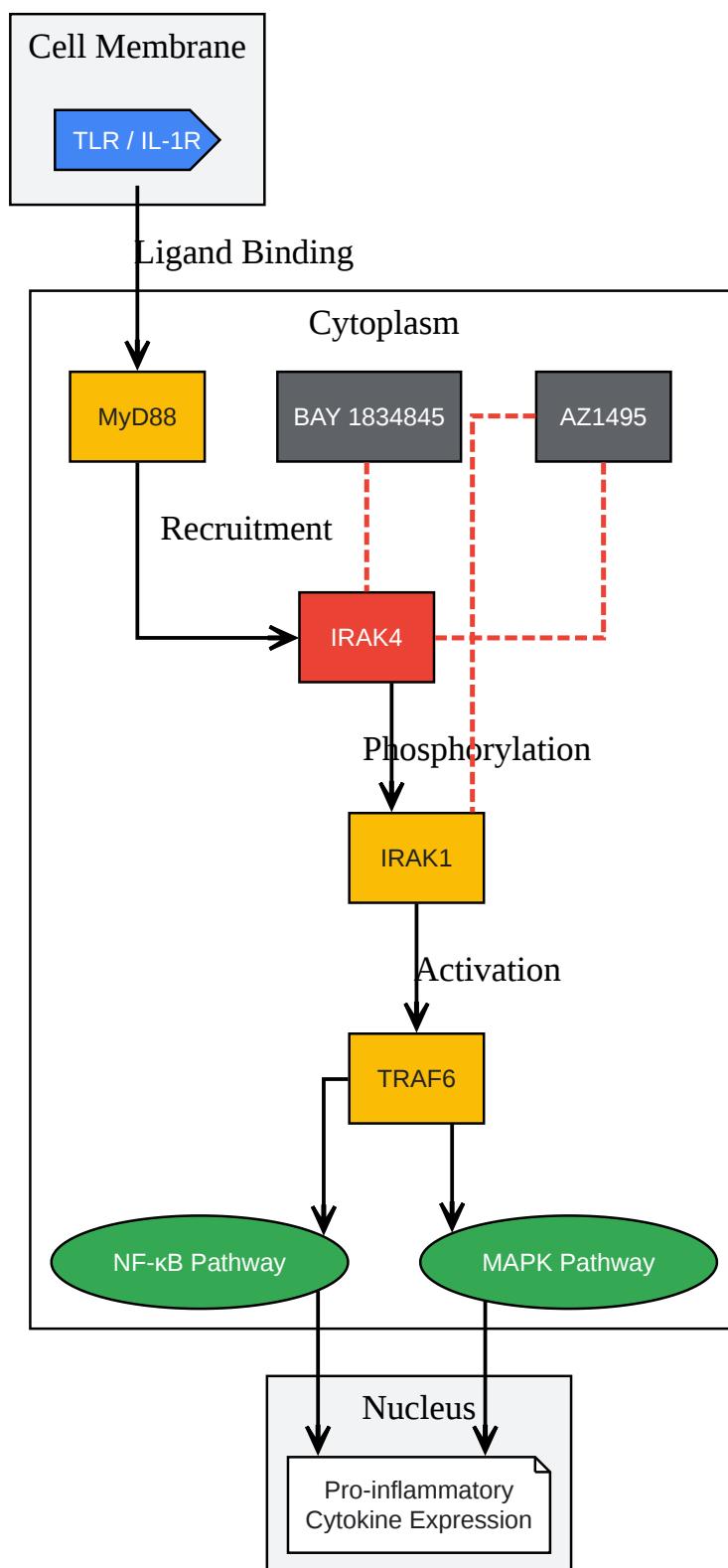
Treatment Group	Dosage	Outcome
BAY 1834845	40-80 mg/kg, oral, once	Dose-dependently blocked IL-1 β -induced inflammation. [2]

Pharmacokinetic Profile

Species	AZ1495	BAY 1834845 (Zabedosertib)
Rat	High clearance (75 mL/min/kg for IV), low oral bioavailability. [1]	Low clearance and excellent oral availability.
Dog	Low active renal secretion. [1]	Low clearance and excellent oral availability.

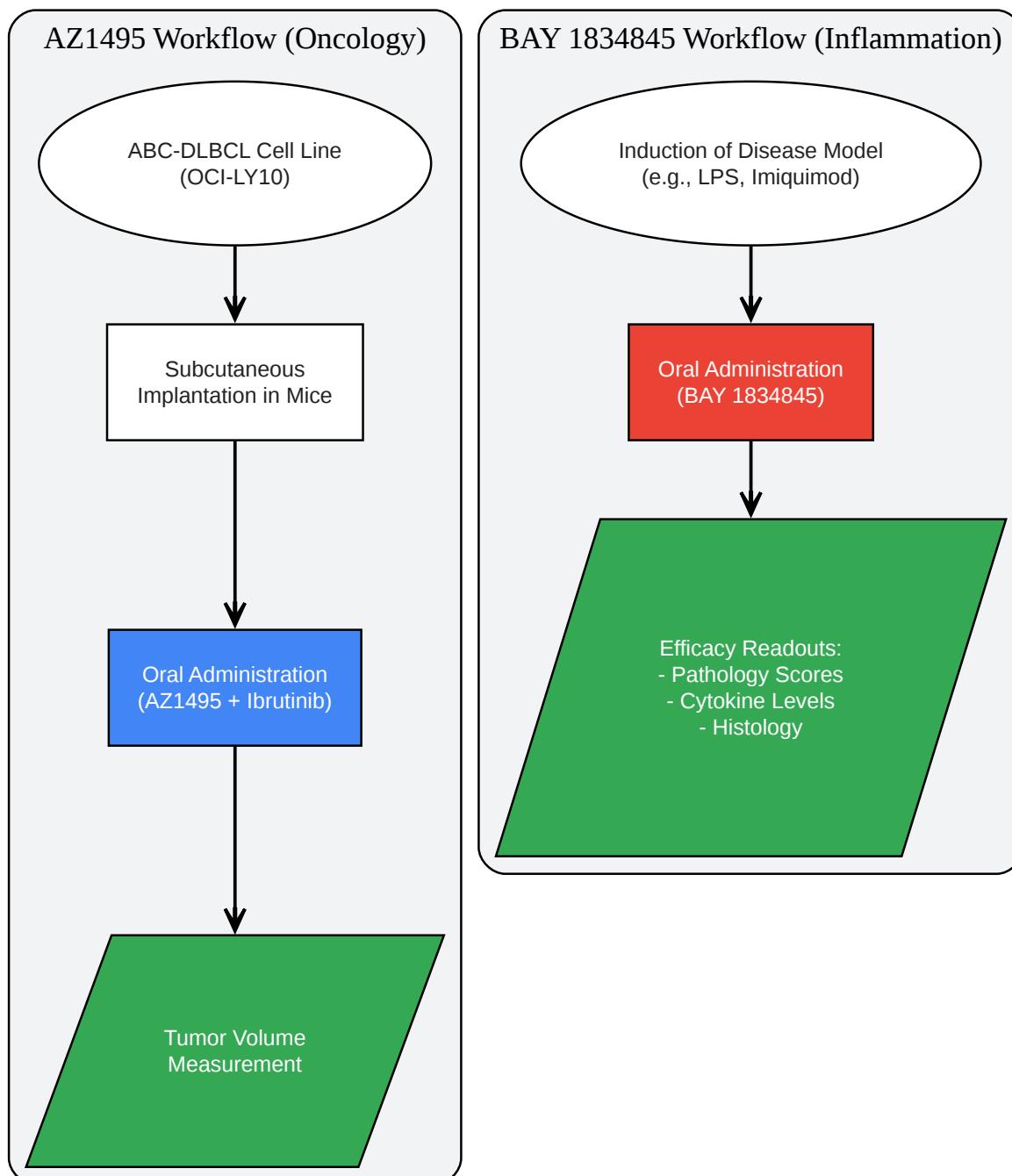
Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the targeted signaling pathway and the workflows of the preclinical experiments described.



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Caption: IRAK4 Signaling Pathway Inhibition.

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Caption: Preclinical Experimental Workflows.

Experimental Protocols

AZ1495: ABC-DLBCL Xenograft Model

- Cell Line: OCI-LY10 (human ABC-DLBCL cell line).[4]
- Animal Model: Female SCID Beige mice.[4]
- Tumor Induction: OCI-LY10 cells are implanted subcutaneously into the mice.[4]
- Treatment: Once tumors are established, mice are treated orally, once daily, with **AZ1495** (12.5 mg/kg) in combination with Ibrutinib.[1]
- Endpoints: Tumor volume is measured regularly to assess treatment efficacy.[4]

BAY 1834845: LPS-Induced ARDS Model

- Animal Model: BALB/c mice.[5]
- Induction of ARDS: Mice receive an intratracheal injection of Lipopolysaccharide (LPS) from *E. coli*.[5]
- Treatment: BAY 1834845 is administered orally (150 mg/kg) twice, once before and once after the LPS challenge.[2]
- Endpoints:
 - Lung Histopathology: Lungs are collected, fixed, and stained (e.g., with H&E) to assess lung injury scores, including inflammation and edema.
 - Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential cell counts (e.g., neutrophils, macrophages) and protein concentration as a marker of lung permeability.
 - Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) in BALF or lung homogenates are quantified by ELISA or other immunoassays.[5]

BAY 1834845: Imiquimod-Induced Psoriasis Model

- Animal Model: BALB/c or C57BL/6 mice.[6]

- Induction of Psoriasis: A daily topical dose of 5% imiquimod cream is applied to the shaved back and/or ear of the mice for several consecutive days.[6][7]
- Treatment: BAY 1834845 is administered orally (15-150 mg/kg) twice daily for the duration of the experiment.[2]
- Endpoints:
 - Psoriasis Area and Severity Index (PASI) Scoring: Skin inflammation is scored based on erythema (redness), scaling, and induration (thickness).[7]
 - Histology: Skin biopsies are taken for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltrate.[7]
 - Splenomegaly: Spleen weight is often measured as an indicator of systemic inflammation.
 - Cytokine Measurement: Levels of key cytokines involved in psoriasis (e.g., IL-17, IL-23) can be measured in skin tissue or serum.

Summary and Conclusion

AZ1495 and BAY 1834845 are both potent inhibitors of IRAK4 that have demonstrated significant efficacy in their respective preclinical models. **AZ1495** shows promise as a potential therapeutic for hematological malignancies like ABC-DLBCL, particularly in combination with other targeted agents. BAY 1834845 has shown robust anti-inflammatory effects across multiple models of inflammatory and autoimmune diseases, supporting its development for conditions such as psoriasis and ARDS.

The lack of direct comparative studies makes it challenging to definitively state which compound has a superior preclinical profile. The choice between these or other IRAK4 inhibitors for further development will likely depend on the specific disease indication, the desired safety profile, and the potential for combination therapies. The detailed experimental data and protocols provided in this guide are intended to aid researchers in making informed decisions for their future studies.

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